molecular formula C7H7N3O3 B14845974 7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No.: B14845974
M. Wt: 181.15 g/mol
InChI Key: KWQOWBSRZNXHTK-UHFFFAOYSA-N
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Description

7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound that features a pyridine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with nitroalkenes in the presence of a base, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C7H7N3O3/c11-10(12)5-3-6-7(9-4-5)8-1-2-13-6/h3-4H,1-2H2,(H,8,9)

InChI Key

KWQOWBSRZNXHTK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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